2-乙酰氧基-3'-甲氧基苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Acetoxy-3'-methoxybenzophenone is a chemical compound that is related to various benzophenone derivatives. These compounds are of interest due to their potential applications in photochemical synthesis and antimicrobial activities. The compound itself is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed, which can provide insights into its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of related compounds involves photochemical reactions and cyclization processes. For instance, p-Methoxyphenyl o-acetoxybenzoate undergoes a photo-Fries rearrangement to yield 2′-acetoxy-2-hydroxy-5-methoxybenzophenone in good yield . This suggests that similar photochemical methods could potentially be applied to synthesize 2-Acetoxy-3'-methoxybenzophenone. Additionally, the synthesis of 1,3,4-thiadiazole derivatives from related methoxyphenoxy acetic acid compounds involves cyclization with thiosemicarbazide . These methods indicate that the synthesis of benzophenone derivatives can be quite versatile, involving various reagents and catalysts.

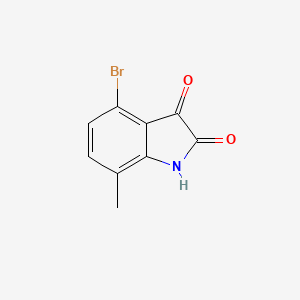

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is characterized by the presence of methoxy and acetoxy groups attached to the benzene rings. These functional groups influence the reactivity and stability of the molecules. For example, the instability of 2′-acetoxy-2-hydroxy-5-methoxybenzophenone on silica gel, leading to isomerization, highlights the sensitivity of these compounds to certain conditions . The structural confirmation of thiadiazole derivatives via IR, 1H NMR, and mass analysis also underscores the importance of these techniques in analyzing the molecular structure of benzophenone derivatives.

Chemical Reactions Analysis

The chemical reactions involving benzophenone derivatives can lead to various products depending on the reaction conditions. The photochemical synthesis can result in transacylation and cyclization, as seen in the formation of 2-methoxyxanthone . The antimicrobial evaluation of thiadiazole derivatives indicates that these compounds can interact with microbial strains, suggesting that they participate in biochemical reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Acetoxy-3'-methoxybenzophenone are not directly discussed, the synthesis of 2-Hydroxy-4-methoxybenzophenone (UV-9) provides some insights. The polarity of the solvent was found to have a significant influence on the reaction, with acetone being suitable due to its moderate polarity . This information is relevant as it suggests that the physical properties of solvents can greatly affect the synthesis and possibly the properties of benzophenone derivatives. The high yields obtained in both laboratory and industrial synthesis indicate that the production of such compounds can be efficient and scalable.

科学研究应用

分析方法开发

生物样品检测:研究已导致开发出新的分析方法,用于检测人血清中的苯甲酮衍生物,利用分散液-液微萃取技术,然后进行液相色谱串联质谱 (LC-MS/MS) (Tarazona、Chisvert 和 Salvador,2013)。该方法已应用于研究经皮吸收过程和分析在局部使用含有苯甲酮衍生物的防晒霜产品后的志愿者的血清样品。

环境监测:开发了一种程序来测定水样中的羟基化苯甲酮紫外线吸收剂,突出了这些化合物的存在和持久性,特别是在原废水和河水中 (Negreira、Rodríguez、Ramil、Rubí 和 Cela,2009)。

毒理学和内分泌效应

代谢和内分泌干扰:对肝微粒体代谢苯甲酮-3(一种相关化合物)的研究揭示了具有不同雌激素和抗雄激素活性的代谢物的形成,提供了对这些化合物内分泌干扰潜力的见解 (Watanabe、Kojima、Takeuchi、Uramaru、Sanoh、Sugihara、Kitamura 和 Ohta,2015)。

生殖毒性:对苯甲酮-3 对人类和动物的生殖毒性的研究表明,高水平的接触可能与出生体重、胎龄和生殖参数的变化有关,表明需要进一步调查这些化合物对生殖的影响 (Ghazipura、McGowan、Arslan 和 Hossain,2017)。

合成和工业应用

- 合成化学:研究由 2,4-二羟基苯甲酮合成 2-羟基-4-甲氧基苯甲酮 (UV-9) 证明了该化合物在工业合成中的相关性,其应用可能扩展到各种产品的紫外线防护和稳定 (孔宪明,2006)。

属性

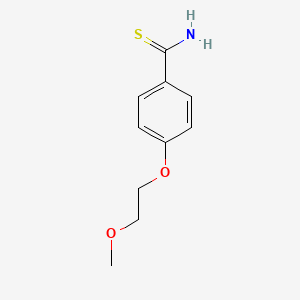

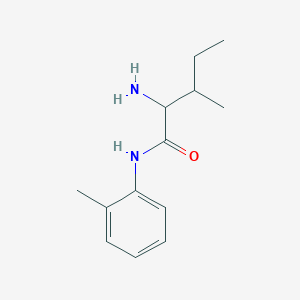

IUPAC Name |

[2-(3-methoxybenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11(17)20-15-9-4-3-8-14(15)16(18)12-6-5-7-13(10-12)19-2/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWDJSWDUVZDRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641551 |

Source

|

| Record name | 2-(3-Methoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetoxy-3'-methoxybenzophenone | |

CAS RN |

890098-83-6 |

Source

|

| Record name | [2-(Acetyloxy)phenyl](3-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。